(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate
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Overview
Description
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a chiral building block primarily used in the synthesis of β-lactone antibiotics. This compound is notable for its unique stereochemistry and its role in the biosynthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves the use of L-threonine transaldolase, which catalyzes the reaction between L-threonine and 4-nitrophenylacetaldehyde . This enzymatic method is particularly attractive due to its ability to set two stereocentres in a single reaction under mild, aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic synthesis using L-threonine transaldolase offers a promising approach for large-scale production due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves its interaction with specific enzymes, such as L-threonine transaldolase . This enzyme catalyzes the transfer of a hydroxyl group, facilitating the formation of the compound. The molecular targets and pathways involved include the biosynthetic pathways of β-lactone antibiotics .
Comparison with Similar Compounds
Similar Compounds
L-threo-3,4-dihydroxyphenylserine (Droxidopa): Used in the treatment of Parkinson’s disease.
Chloramphenicol: An antibiotic with a similar β-hydroxy-α-amino acid structure.
Vancomycin: Another antibiotic with a related structure.
Uniqueness
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is unique due to its specific stereochemistry and its role in the biosynthesis of β-lactone antibiotics . Its enzymatic synthesis offers a highly selective and efficient method for producing this valuable chiral building block .
Properties
Molecular Formula |
C10H11N2O5- |
---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1 |
InChI Key |
HUGPLGZGZBFEOQ-BDAKNGLRSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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